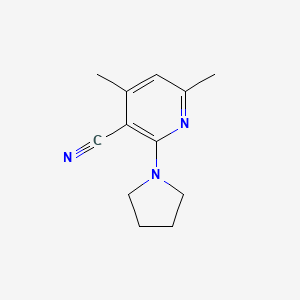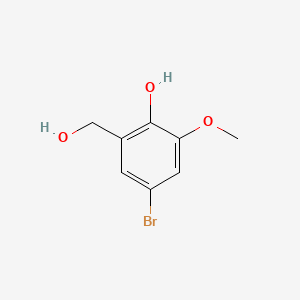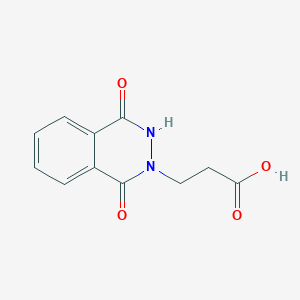
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Descripción general
Descripción
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, commonly known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a heterocyclic compound that contains a phthalazine ring and a carboxylic acid group. It is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various techniques, including condensing with benzaldehydes and active methylene compounds, utilizing catalysts like L-proline in ethanol at room temperature (Praveen Kumar et al., 2014).
- Characterization Methods : Studies have employed techniques like 1H NMR, 13C NMR, IR, MS, and X-ray diffraction for structural characterization of derivatives of this compound (Ting Yao et al., 2013).
Biological and Chemical Properties
- Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, as indicated in studies focusing on their synthesis and biological evaluation (M. C. Cardia et al., 2003).
- Bio-Lubricant Properties : Derivatives of this compound, synthesized from oleic acid, have been studied for their bio-lubricant properties, showing potential in this area (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).
Chemical Applications
- Analytical Methods for Quality Control : This compound has been used as a reference in developing analytical methods for quality control of active pharmaceutical ingredients, particularly in the context of antimicrobial drugs (V. O. Zubkov et al., 2016).
- Fluorescence Derivatisation : Derivatives of this compound have been evaluated for their potential as fluorescent derivatizing reagents, showing strong fluorescence and applicability in biological assays (V. Frade et al., 2007).
Propiedades
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAVUXZOYSZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359011 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-80-9 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
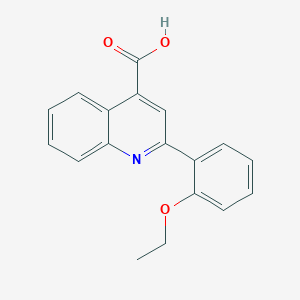
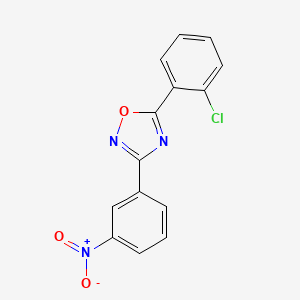

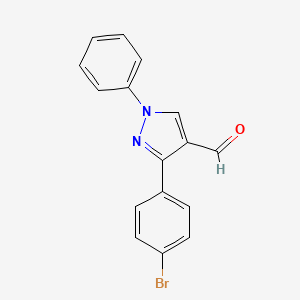
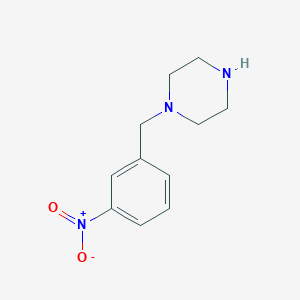
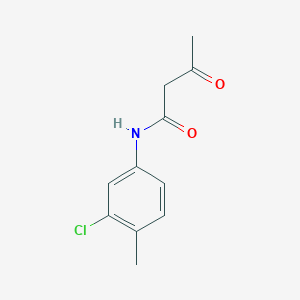
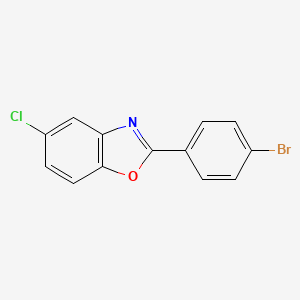
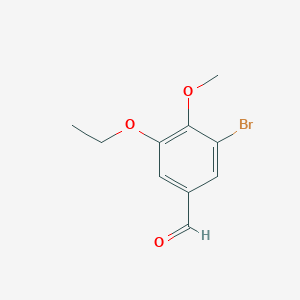
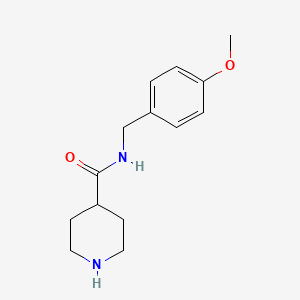
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
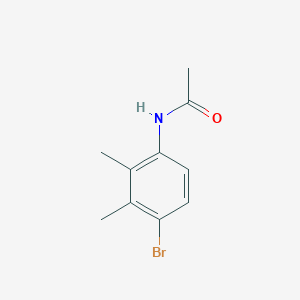
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
